1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 474.601 g/mol. This compound is characterized by its complex structure, which includes a chromeno-pyrrole moiety that is often of interest in medicinal chemistry and material science due to its potential biological activities and properties .
The synthesis of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions that may include:
The molecular structure of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be represented with the following structural data:
InChI=1S/C29H34N2O4/c1-19-6-11-23-22(18-19)26(32)24-25(20-7-9-21(10-8-20)29(2,3)4)31(28(33)27(24)35-23)13-5-12-30-14-16-34-17-15-30/h6-11,18,25H,5,12-17H2,1-4H3
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C
This structure indicates a complex arrangement of rings and substituents that contribute to the compound's properties and potential reactivity.
The chemical reactivity of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be explored through various types of reactions:
These reactions can be utilized to modify the compound further or to explore its interactions with biological targets .
Further research would be necessary to elucidate specific mechanisms and pathways affected by this compound in biological systems .
Key physical and chemical properties of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.601 g/mol |
| Purity | Typically 95% |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
These properties indicate that the compound is likely soluble in organic solvents but requires further characterization to determine its behavior in various environments .
The applications of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione span several scientific fields:
Research into its specific applications continues to grow as more information about its biological activity and chemical behavior becomes available .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1